2,4-Difluorobenzoic acid

Catalog No.
S703726
CAS No.
1583-58-0
M.F
C7H4F2O2
M. Wt
158.10 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,4-Difluorobenzoic acid

CAS Number

1583-58-0

Product Name

2,4-Difluorobenzoic acid

IUPAC Name

2,4-difluorobenzoic acid

Molecular Formula

C7H4F2O2

Molecular Weight

158.10 g/mol

InChI

InChI=1S/C7H4F2O2/c8-4-1-2-5(7(10)11)6(9)3-4/h1-3H,(H,10,11)

InChI Key

NJYBIFYEWYWYAN-UHFFFAOYSA-N

SMILES

Array

Canonical SMILES

C1=CC(=C(C=C1F)F)C(=O)O

The exact mass of the compound 2,4-Difluorobenzoic acid is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10312. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

2,4-Difluorobenzoic acid is a highly versatile, fluorinated aromatic carboxylic acid characterized by a melting point of 186–190 °C and excellent thermal stability. As a critical building block in pharmaceutical manufacturing and materials science, it provides a precise balance of electron-withdrawing effects and steric accessibility. Industrially, it is prioritized as a primary intermediate for the synthesis of fluoroquinolone antibiotics, topoisomerase inhibitors, and highly sensitive luminescent metal-organic frameworks (MOFs) [1]. Its specific substitution pattern ensures predictable reactivity in cross-coupling and nucleophilic aromatic substitution (SNAr) workflows, making it a highly reliable precursor for scale-up operations where purity, yield, and regiospecificity are paramount.

Substituting 2,4-difluorobenzoic acid with closely related isomers or chlorinated analogs fundamentally disrupts synthetic efficiency and product profiles. For instance, utilizing 2,6-difluorobenzoic acid introduces dual ortho-fluoro activation and a significantly lower pKa (2.85 vs. 3.21), which frequently leads to unwanted disubstitution and poor yields in directed ortho-metalation or SNAr reactions[1]. Conversely, substituting with 2,4-dichlorobenzoic acid reduces the efficiency of transition-metal-catalyzed cross-couplings and increases the toxicity profile of the intermediate [2]. Procurement decisions must prioritize the exact 2,4-difluoro substitution to maintain regiospecificity, optimize catalytic turnover, and prevent costly downstream purification bottlenecks.

Yield Optimization in Metal-Free SNAr Reactions

In the metal-free, acid-catalyzed synthesis of anthranilic acid derivatives, 2,4-difluorobenzoic acid demonstrates superior regiospecificity and conversion efficiency compared to its 2,6-difluoro isomer [1].

Evidence DimensionProduct Yield (Anthranilic acid derivatives)
Target Compound Data78–81% yield (monosubstitution)
Comparator Or Baseline2,6-difluorobenzoic acid (Low yield, highly prone to disubstitution)
Quantified DifferenceSignificant yield increase with strict regiocontrol
ConditionsCarbodiimide insertion via SNAr reaction conditions

Ensures high-yield, scalable production of pharmaceutical intermediates without the need for complex purification to remove disubstituted byproducts.

Efficiency in Cu(II)-Catalyzed C-H Activation and Amidation

When utilized as a starting material in 2-pyridone-directed, Cu(II)-catalyzed C-H activation for cross-coupling, 2,4-difluorobenzoic acid outperforms its chlorinated counterpart, 2,4-dichlorobenzoic acid, in overall isolated yield [1].

Evidence DimensionIsolated Yield (Benzamide formation)
Target Compound Data88% yield
Comparator Or Baseline2,4-dichlorobenzoic acid (80% yield)
Quantified Difference+8% absolute yield improvement
ConditionsCu(OAc)2·H2O catalyst, 100 °C, DMSO

Higher catalytic turnover and conversion rates directly reduce raw material waste and improve the economics of API manufacturing.

Acidity Control for Balanced Reactivity

The pKa of 2,4-difluorobenzoic acid is highly optimized for controlled ionization during synthesis, sitting predictably higher than the heavily ionized 2,6-difluoro isomer [1].

Evidence DimensionpKa (Acidity)
Target Compound Data3.21
Comparator Or Baseline2,6-difluorobenzoic acid (2.85)
Quantified Difference+0.36 pKa units (less acidic)
ConditionsStandard aqueous conditions

The intermediate acidity prevents excessive ionization that can hinder nucleophilic attack, ensuring predictable solubility and reaction kinetics.

Toxicity and Environmental Handling Profile

Compared to chlorinated benzoic acids, 2,4-difluorobenzoic acid exhibits a significantly lower toxicity profile, closely mirroring the baseline safety of un-substituted benzoic acid [1].

Evidence DimensionAquatic Toxicity / Hazard Rank
Target Compound DataLow to moderate toxicity (similar to benzoic acid)
Comparator Or BaselineChlorinated benzoic acids (Significantly higher toxicity)
Quantified DifferenceReduced environmental and occupational hazard
ConditionsStandard ecotoxicity assays (e.g., algae biomass exposure)

Lowers occupational exposure risks and reduces the regulatory and financial burden of waste disposal in large-scale industrial operations.

Synthesis of Fluoroquinolone and Topoisomerase Inhibitors

Directly leveraging its optimized pKa and SNAr reactivity, 2,4-difluorobenzoic acid is the preferred precursor for synthesizing N1-substituted fluoroquinolones and novel topoisomerase I/II inhibitors, where strict regiocontrol is required to avoid isomeric impurities[1].

Metal-Free Production of Anthranilic Acid Derivatives

Due to its resistance to unwanted disubstitution compared to the 2,6-difluoro isomer, this compound is ideal for the scalable, metal-free synthesis of fluorescent o-aminobenzoates and critical pharmaceutical intermediates [2].

Ligand Design for Luminescent Lanthanide MOFs

The specific electron-withdrawing profile of the 2,4-difluoro substitution makes it an exceptional ligand for sensitizing Tb/Eu co-doped metal-organic frameworks, enabling high-sensitivity luminescence sensing for clinical biomarkers [3].

Conservative Groundwater Tracing

Benefiting from its low toxicity profile and environmental stability, 2,4-difluorobenzoic acid is procured for large-scale hydrological tracing, outperforming chlorinated analogs in safety and regulatory compliance [4].

Physical Description

White, odorless crystalline powder; [Alfa Aesar MSDS]

XLogP3

1.9

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

1

Exact Mass

158.01793569 Da

Monoisotopic Mass

158.01793569 Da

Heavy Atom Count

11

Melting Point

189.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (97.87%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1583-58-0

Wikipedia

2,4-Difluorobenzoic acid

General Manufacturing Information

Benzoic acid, 2,4-difluoro-: ACTIVE

Dates

Last modified: 08-15-2023

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